Ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In the industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact mechanism depends on the specific structure of the compound and its interaction with the target molecules.
Comparison with Similar Compounds
Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C17H20O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H20O2S/c1-5-19-16(18)15-11-10-14(20-15)12-6-8-13(9-7-12)17(2,3)4/h6-11H,5H2,1-4H3 |
InChI Key |
GOYOCLQNTLCOES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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